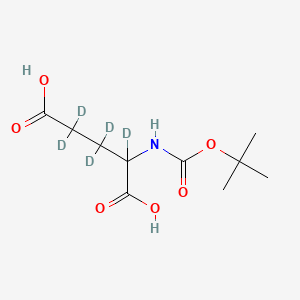

N-Boc-L-glutamic Acid-D5

説明

N-Boc-L-glutamic Acid-D5 is a deuterated derivative of N-Boc-L-glutamic acid, where five hydrogen atoms are replaced with deuterium (D). This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a deuterated side chain. Its molecular formula is C₁₀H₁₂D₅NO₆ (based on the non-deuterated version, C₁₀H₁₇NO₆, from ), with a molecular weight of ~252.3 g/mol (adjusted for deuterium substitution). The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the deuterium labeling enables its use as an internal standard in mass spectrometry (MS)-based metabolomic studies .

特性

分子式 |

C10H17NO6 |

|---|---|

分子量 |

252.28 g/mol |

IUPAC名 |

2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/i4D2,5D2,6D |

InChIキー |

AQTUACKQXJNHFQ-KKIITIRNSA-N |

異性体SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-glutamic Acid-D5 typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through specific deuteration reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to achieve selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of N-Boc-L-glutamic Acid-D5 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反応の分析

Types of Reactions

N-Boc-L-glutamic Acid-D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: N-Boc-L-glutamic Acid-D5 can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

N-Boc-L-glutamic Acid-D5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

Industry: Applied in the production of specialty chemicals and materials

作用機序

The mechanism of action of N-Boc-L-glutamic Acid-D5 involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The deuterium atoms can influence reaction kinetics and stability, making the compound useful in various biochemical and pharmacological studies .

類似化合物との比較

Data Tables

Table 1: Key Properties of N-Boc-L-Glutamic Acid-D5 and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| N-Boc-L-Glutamic Acid-D5 | C₁₀H₁₂D₅NO₆ | ~252.3 | LC-MS internal standard |

| N-Boc-L-Glutamic Acid | C₁₀H₁₇NO₆ | 247.24 | Peptide synthesis |

| N-Acetyl-L-Glutamic Acid | C₇H₁₁NO₅ | 189.17 | Metabolic studies |

| N-Boc-L-Phenyl-d5-alanine | C₁₄H₁₄D₅NO₄ | 270.34 | Amino acid quantification |

Table 2: Market Comparison (2024 Data)

| Compound | Market Size (USD) | Growth Rate (CAGR) | Primary Industry Use |

|---|---|---|---|

| N-Boc-L-Glutamic Acid Dimethyl Ester | 45 million | 6.5% (2026–2033) | Pharmaceuticals |

| Deuterated Internal Standards | ~12 million* | 7.2% (2026–2033) | Analytical Chemistry |

*Estimated based on niche demand .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Boc-L-glutamic Acid-D5 with high isotopic purity?

Answer:

N-Boc-L-glutamic Acid-D5 is typically synthesized via enzymatic cleavage of precursors like N-t-BOC-L-glutamic acid α-phenyl ester (N-t-BOC-GAPE) using proteases under controlled conditions (pH 7.0–8.0, 37°C) . To ensure isotopic purity (≥98% deuterium incorporation), reactions should include deuterated solvents (e.g., D2O) and validated deuterium exchange protocols. Post-synthesis purification via reversed-phase HPLC with deuterated mobile phases is critical to remove non-deuterated byproducts . Purity verification should combine LC-MS (to confirm molecular weight) and NMR (to assess deuterium distribution at specific positions).

Basic: How can researchers validate the purity and structural integrity of N-Boc-L-glutamic Acid-D5 in metabolomic studies?

Answer:

Use a two-tier analytical approach:

Chromatographic separation : Employ LC-MS with a C18 column and deuterated internal standards (e.g., hippuric acid-d5 or tryptophan-d5) to resolve isotopic peaks and quantify purity .

Spectroscopic validation : Conduct [1H/13C NMR] to confirm deuterium substitution patterns and rule out unintended deuteration sites. For example, absence of proton signals at γ- and δ-positions confirms D5 labeling .

Note: Batch-specific Certificates of Analysis (COA) from suppliers should be cross-checked for isotopic enrichment data .

Advanced: How does the polymorphic stability of N-Boc-L-glutamic Acid-D5 influence its solubility in aqueous vs. organic solvents?

Answer:

The Boc-protected glutamic acid backbone exhibits solvent-mediated polymorphic transformations, similar to L-glutamic acid’s α/β-form transitions . In aqueous buffers (pH >7), the β-form (stable polymorph) dominates, reducing solubility due to crystalline packing. In organic solvents (e.g., DMF or THF), the metastable α-form persists, enhancing solubility. Researchers must:

- Characterize polymorphic forms via X-ray diffraction (XRPD) before solubility assays.

- Control temperature (e.g., 25°C vs. 37°C) to avoid unintended phase transitions during experiments .

Advanced: How should contradictions in metabolic flux data involving N-Boc-L-glutamic Acid-D5 be resolved?

Answer:

Discrepancies often arise from isotopic interference or incomplete cellular uptake:

- Isotopic scrambling : Monitor deuterium retention via time-course LC-MS to detect label migration to adjacent carbons .

- Compartmentalization : Use fractionation assays (e.g., mitochondrial vs. cytosolic isolation) to trace whether the compound is metabolized in unintended pathways .

- Control experiments : Compare results with non-deuterated analogs and include correction factors for natural abundance deuterium in statistical models .

Advanced: What strategies ensure isotopic purity of N-Boc-L-glutamic Acid-D5 in longitudinal studies?

Answer:

- Storage conditions : Store lyophilized samples at -80°C in argon-filled vials to prevent deuterium exchange with atmospheric moisture .

- Batch consistency : Use suppliers with ISO-certified synthesis protocols and request lot-specific COAs with [2H]-NMR validation .

- In-study QC : Spike samples with a unique internal standard (e.g., glutamic acid-d8) to detect isotopic dilution during long-term assays .

Advanced: How can researchers optimize experimental designs for incorporating N-Boc-L-glutamic Acid-D5 into peptide synthesis workflows?

Answer:

- Coupling efficiency : Use DIC/HOBt activation in DMF to minimize racemization during Boc-deprotection (TFA/DCM, 0°C) .

- Side-chain protection : Avoid β-ester protection to prevent steric hindrance during solid-phase synthesis .

- Post-synthesis analysis : Perform MALDI-TOF MS to verify deuteration retention in peptides and Edman degradation to confirm positional integrity .

Advanced: What are the best practices for troubleshooting low recovery rates of N-Boc-L-glutamic Acid-D5 in cell culture media?

Answer:

- Adsorption losses : Pre-treat culture plates with BSA or silicone coatings to reduce compound adherence to plastic surfaces .

- Metabolic degradation : Add protease inhibitors (e.g., PMSF) or use serum-free media to minimize enzymatic hydrolysis of the Boc group .

- Quantitative recovery : Use SPE cartridges (C18 phase) with deuterated eluents (e.g., MeOD) for extraction and concentrate under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。